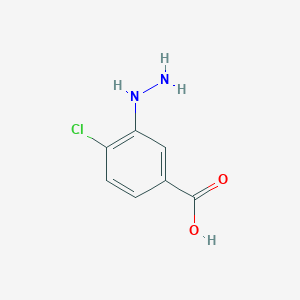

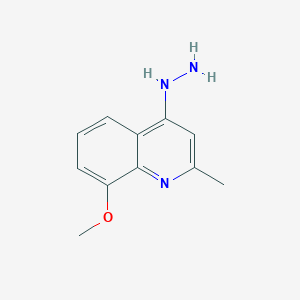

4-Chloro-3-hydrazinylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

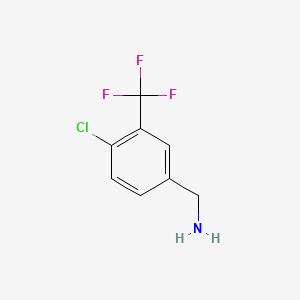

4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 223.06 g/mol .

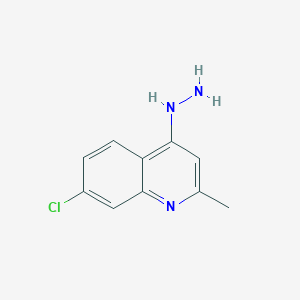

Molecular Structure Analysis

The InChI code for 4-Chloro-3-hydrazinylbenzoic acid is1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Chloro-3-hydrazinylbenzoic acid is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the hydrazine and carboxylic acid groups.Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry for Protein Conjugation

4-Chloro-3-hydrazinylbenzoic acid has been demonstrated to rapidly form a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, which is particularly useful for bioorthogonal coupling reactions. This chemistry has been applied to protein conjugation, showcasing its orthogonality to protein functional groups and stability under SDS-PAGE analysis conditions, making it suitable for low concentration reagent couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Preparation of Heterocyclic Compounds with Biological Activity

The reactivity of 4-Chloro-3-hydrazinylbenzoic acid with other chemical entities leads to the formation of novel heterocyclic compounds. For instance, its reaction with antipyrin resulted in the synthesis of pyridazinone derivatives with demonstrated antimicrobial and antifungal activities, suggesting its utility in the development of new therapeutic agents (G. H. Sayed et al., 2003). Additionally, its conversion into triazolylbenzoic acids and subsequent esterification has been explored, highlighting its versatility in synthesizing biologically relevant compounds (N. I. Vikrishchuk et al., 2019).

Synthesis Methodologies for Complex Structures

Research has also focused on employing 4-Chloro-3-hydrazinylbenzoic acid in the synthesis of complex molecular structures, such as N-substituted-3-chloro-2-azetidinones, which have shown promising antibacterial activity against various microorganisms. This demonstrates its potential in the development of new antibacterial compounds (Ameya Chavan et al., 2007). Moreover, its role as a multireactive building block for solid-phase synthesis of heterocyclic scaffolds is highlighted, indicating its applicability in drug discovery processes for generating diverse compound libraries (Soňa Křupková et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-hydrazinylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBLCRWLBHWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366415 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-3-hydrazinylbenzoic acid | |

CAS RN |

61100-67-2 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)

![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)